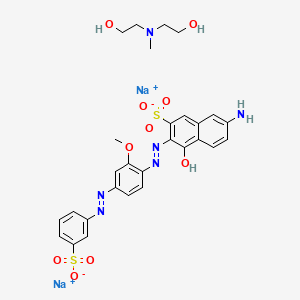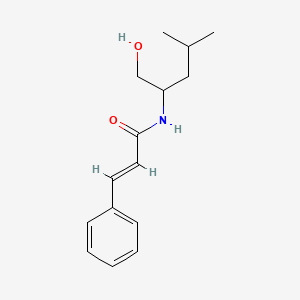
N-Cinnamyl-D,L-leucinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cinnamyl-D,L-leucinol: is a chiral amino alcohol derived from leucine and cinnamyl alcohol. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, materials science, and asymmetric synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Cinnamyl-D,L-leucinol can be synthesized through the reduction of N-cinnamyl-D,L-leucine. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: For industrial-scale production, catalytic hydrogenation is often preferred due to its efficiency and scalability. This method involves the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the N-cinnamyl-D,L-leucine to this compound. The reaction is conducted under high pressure and temperature to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cinnamyl-D,L-leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-cinnamyl-D,L-leucinal.
Reduction: Formation of N-cinnamyl-D,L-leucine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-Cinnamyl-D,L-leucinol is used as a chiral building block in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. It has been shown to interact with amino acid transporters and may influence cellular uptake mechanisms .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an aminopeptidase inhibitor. This activity could make it useful in the treatment of diseases where aminopeptidase activity is dysregulated .
Industry: In the industrial sector, this compound is used in the synthesis of chiral ionic liquids, which have applications in green chemistry and as solvents in various chemical processes .
Mécanisme D'action
N-Cinnamyl-D,L-leucinol exerts its effects by interacting with specific molecular targets, such as amino acid transporters and enzymes. The compound’s amino group allows it to bind to active sites on enzymes, inhibiting their activity. Additionally, its interaction with transporters can modulate the uptake of other amino acids, influencing cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
L-Leucinol: Another chiral amino alcohol derived from leucine, used in similar applications but with different stereochemistry.
N-Acetyl-D,L-leucine: A derivative of leucine with acetylation, used in the treatment of neurological disorders.
Uniqueness: N-Cinnamyl-D,L-leucinol is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other leucine derivatives and expands its range of applications .
Propriétés
Numéro CAS |
127750-61-2 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
(E)-N-(1-hydroxy-4-methylpentan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+ |
Clé InChI |
DZDOBDWXGLZYPW-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)CC(CO)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


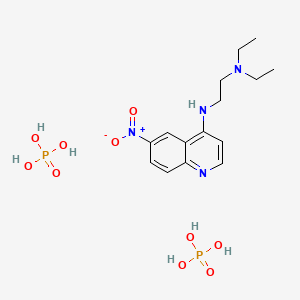


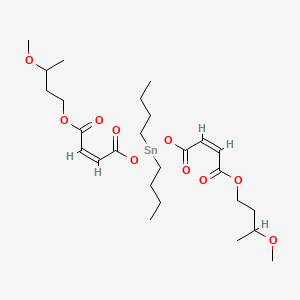
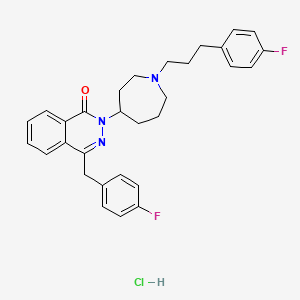

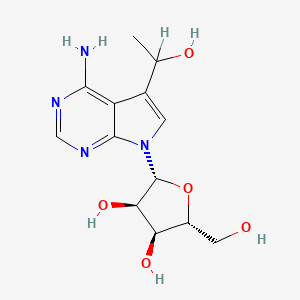

![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)


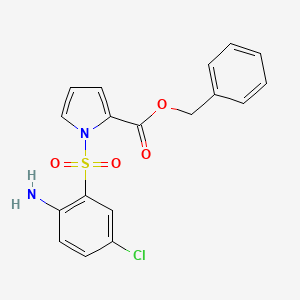
![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
